Boc-amino-PEG3-SS-acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

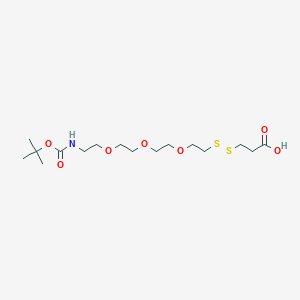

Boc-amino-PEG3-SS-acid is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It consists of a polyethylene glycol (PEG) spacer with three units, an amine group protected by a tert-butyloxycarbonyl (Boc) group, and a disulfide bond connected to a carboxylic acid moiety . This compound is valued for its ability to improve solubility and biocompatibility, as well as its redox sensitivity, which enables controlled release under reducing conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-amino-PEG3-SS-acid typically involves the following steps:

Protection of the Amine Group: The amine group is protected using a Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base.

Formation of the PEG Spacer: The PEG spacer is introduced by reacting the Boc-protected amine with a PEG derivative.

Introduction of the Disulfide Bond: The disulfide bond is formed by reacting the PEG derivative with a disulfide-containing reagent.

Attachment of the Carboxylic Acid Moiety: The final step involves attaching the carboxylic acid moiety to the PEG-disulfide intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Boc-amino-PEG3-SS-acid undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Free amine groups.

Scientific Research Applications

Boc-amino-PEG3-SS-acid has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the development of bioconjugates and biomaterials.

Medicine: Integral in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery.

Industry: Utilized in the production of advanced materials and nanotechnology

Mechanism of Action

Boc-amino-PEG3-SS-acid functions as a cleavable linker in ADCs. The disulfide bond is sensitive to the reducing environment inside cells, leading to cleavage and release of the drug payload. The PEG spacer enhances solubility and biocompatibility, while the Boc group protects the amine during synthesis and can be removed under acidic conditions to expose the reactive amine .

Comparison with Similar Compounds

Similar Compounds

Amino-PEG3-SS-acid: Similar structure but lacks the Boc protection on the amine group.

NHS-PEG2-SS-PEG2-NHS: Contains two PEG units and two NHS ester groups.

Mal-C6-α-Amanitin: A different type of cleavable linker used in ADCs

Uniqueness

Boc-amino-PEG3-SS-acid is unique due to its combination of a cleavable disulfide bond, a PEG spacer for enhanced solubility, and a Boc-protected amine for controlled reactivity. This makes it particularly suitable for the synthesis of ADCs and other bioconjugates .

Biological Activity

Boc-amino-PEG3-SS-acid, also known as BocNH-PEG3-SS-acid, is a cleavable linker extensively utilized in bioconjugation and peptide synthesis. Its unique structure, featuring a Boc-protected amine, a polyethylene glycol (PEG) spacer, and a disulfide bond, enables controlled release in biological systems. This article explores its biological activity, applications, and relevant research findings.

Structure and Properties

Chemical Structure:

- Molecular Formula: C16H31NO7S2

- Molecular Weight: 413.54 g/mol

- CAS Number: 2749285-27-4

- Purity: >96%

The compound consists of:

- A Boc-protected amine that prevents premature reactions.

- A PEG3 spacer that enhances solubility and reduces steric hindrance.

- A disulfide bond that facilitates cleavage under reducing conditions, allowing for controlled drug release.

The biological activity of this compound is primarily attributed to its ability to serve as a cleavable linker in antibody-drug conjugates (ADCs). The disulfide bond can be selectively cleaved in the reducing environment of the cytoplasm or tumor microenvironment, releasing the attached drug or therapeutic agent at the target site. This mechanism enhances the efficacy of therapeutic agents while minimizing systemic toxicity.

Applications

This compound is used in various applications:

- Peptide Synthesis : It allows for the incorporation of cleavable linkers into peptides, enhancing their therapeutic potential.

- Drug Delivery Systems : The compound supports controlled release mechanisms in drug delivery applications.

- Bioconjugation : It facilitates the attachment of proteins or peptides to other molecules, enabling targeted therapies.

Case Studies and Experimental Data

-

Antibody-Drug Conjugates (ADCs) :

- In a study assessing the efficacy of ADCs using this compound, researchers reported improved tumor targeting and reduced off-target effects compared to traditional drug delivery methods. The disulfide linkage allowed for selective release of the cytotoxic agent within cancer cells, enhancing therapeutic outcomes .

-

In Vivo Studies :

- A high-throughput physiological assay demonstrated that compounds linked via PEG linkers exhibited significantly enhanced potency (EC50 values as low as 1.47 nM) in activating signaling pathways associated with protease-activated receptor 2 (PAR2) . This indicates that this compound can improve the pharmacological profile of therapeutic agents.

- Structure Activity Relationship (SAR) Studies :

Comparative Analysis

| Property | This compound | Other PEG Linkers |

|---|---|---|

| Cleavability | Yes (disulfide bond) | Varies (ester/amide) |

| Solubility | High | Varies |

| Therapeutic Application | ADCs, drug delivery | Broad (e.g., vaccines) |

| Release Mechanism | Reducing environment | pH or enzymatic |

Properties

Molecular Formula |

C16H31NO7S2 |

|---|---|

Molecular Weight |

413.6 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]propanoic acid |

InChI |

InChI=1S/C16H31NO7S2/c1-16(2,3)24-15(20)17-5-6-21-7-8-22-9-10-23-11-13-26-25-12-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) |

InChI Key |

YGTPMONHRLIFLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCSSCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.